molecular formula C22H20ClN3O4 B2565391 N-(3-chlorophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872857-23-3

N-(3-chlorophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2565391
CAS No.: 872857-23-3
M. Wt: 425.87
InChI Key: PYGRXIMRDAUZMY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C22H20ClN3O4 and its molecular weight is 425.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformations

Compounds with morpholino moieties, such as in the synthesis of 4-phosphorylated aldehydes of the oxazole series, demonstrate the utility of morpholine derivatives in creating polycentered electrophilic agents. These agents undergo unusual reactions with piperidine and morpholine in the presence of water, yielding high yields of substituted oxazole-2-carbaldehydes. This process showcases the versatility of morpholine derivatives in synthetic chemistry, potentially applicable to N-(3-chlorophenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide (Vydzhak, Brovarets, Pil'o, & Drach, 2002).

Antifungal Agents

2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as broad-spectrum antifungal agents against Candida and Aspergillus species. The introduction of specific substitutions on the morpholin-2-one core improved plasmatic stability while maintaining antifungal activity. This highlights the potential of morpholine derivatives in developing antifungal medications, which could extend to the chemical compound (Bardiot et al., 2015).

Antihistamine Agents

The synthesis of novel quinazolinone derivatives with morpholine moieties, such as 3-(4-chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4(3H)-one, demonstrates significant H1-antihistaminic activity. This suggests the potential for derivatives of this compound to be explored as antihistamine agents (Alagarsamy, Narendhar, Sulthana, & Solomon, 2014).

Anticonvulsant Agents

Research on benzothiazole derivatives with acetamido and carbothioamido pharmacophores, including morpholino derivatives, has identified promising anticonvulsant leads. This suggests the utility of incorporating morpholine and related structures into compounds for neurological applications, potentially applicable to this compound (Amir, Asif, Ali, & Hassan, 2012).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4/c23-15-4-3-5-16(12-15)24-22(29)21(28)18-13-26(19-7-2-1-6-17(18)19)14-20(27)25-8-10-30-11-9-25/h1-7,12-13H,8-11,14H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGRXIMRDAUZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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